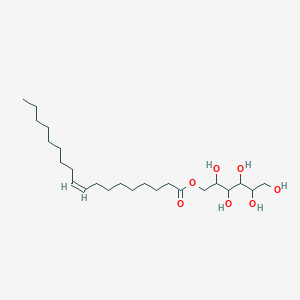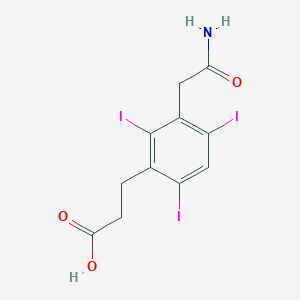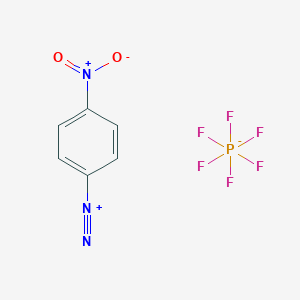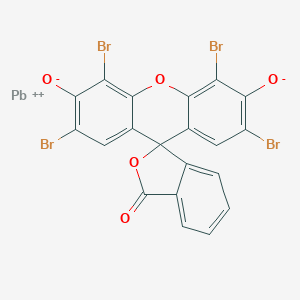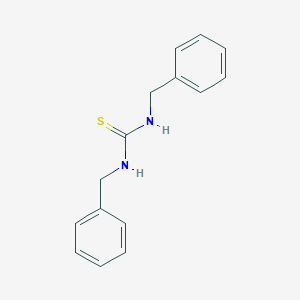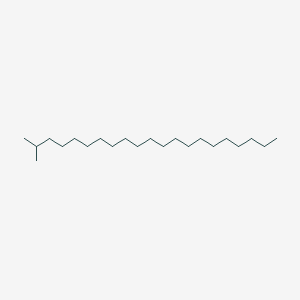
2-Methylhenicosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylhenicosane is a chemical compound with the molecular formula C22H46 . It has an average mass of 310.601 Da and a monoisotopic mass of 310.359955 Da .
Molecular Structure Analysis
The molecular structure of 2-Methylhenicosane consists of a long hydrocarbon chain with 22 carbon atoms, one of which is a methyl group . The molecule has 18 freely rotating bonds .Physical And Chemical Properties Analysis
2-Methylhenicosane has a density of 0.8±0.1 g/cm3, a boiling point of 351.9±5.0 °C at 760 mmHg, and a flash point of 130.9±10.8 °C . It has a molar refractivity of 103.9±0.3 cm3 and a molar volume of 392.1±3.0 cm3 . The compound has no H bond acceptors or donors .科学的研究の応用
Solar Energy Utilization in Degradation of 2-Chlorophenol by Immobilized Photosensitizers : This study examines the use of solar radiation for wastewater treatment, using sensitizers immobilized in silane gel. This could be relevant for environmental applications of 2-Methylhenicosane if it behaves similarly under solar radiation (Gryglik et al., 2004).
Analysis of Global Trends and Gaps for Studies about 2,4-D Herbicide Toxicity : This review provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, which may be relevant for understanding the environmental and health impacts of 2-Methylhenicosane if it shares similar properties (Zuanazzi et al., 2020).
Role of Basic Science in the Development of New Medicines : This paper discusses how studies of small molecules can lead to new therapeutic agents, suggesting potential medical applications for 2-Methylhenicosane if it has unique bioactive properties (Samuelsson, 2012).
A New Metabolomic Signature in Type-2 Diabetes Mellitus and Its Pathophysiology : This study identified a metabolic signature including glyoxylate in type-2 diabetes patients, indicating potential use of 2-Methylhenicosane in metabolic studies if it has relevant biochemical properties (Padberg et al., 2014).
Characterization of the Methylene 13C Chemical Shift Tensor in the Normal Alkane n-C20H42 : This research on the NMR chemical shifts in n-eicosane might offer insights into the structural analysis of 2-Methylhenicosane (Vanderhart, 1976).
特性
IUPAC Name |
2-methylhenicosane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2)3/h22H,4-21H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMPJOXNMWUULP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336027 |
Source


|
| Record name | Heneicosane, 2-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylhenicosane | |
CAS RN |
1560-82-3 |
Source


|
| Record name | Heneicosane, 2-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


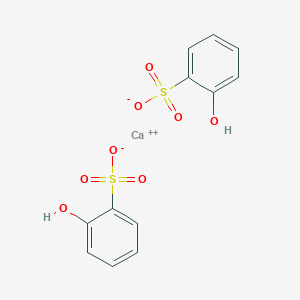

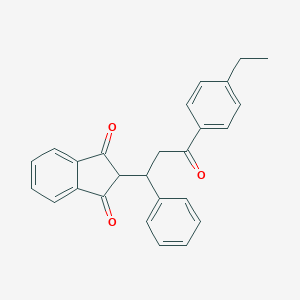
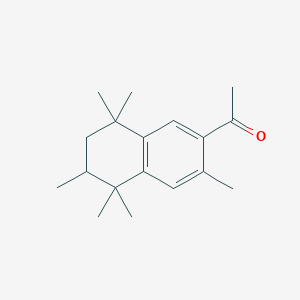
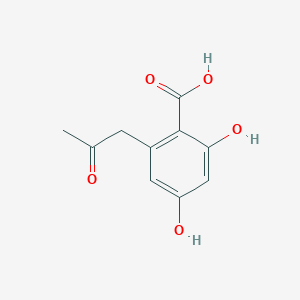
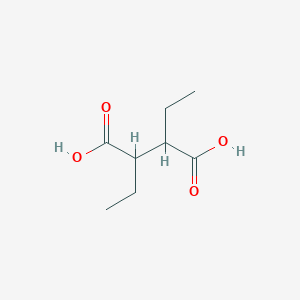
![2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-](/img/structure/B74968.png)
